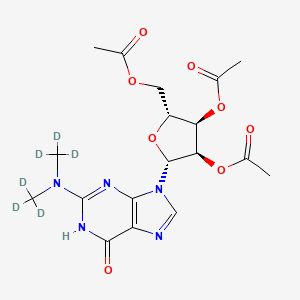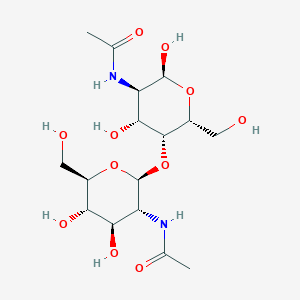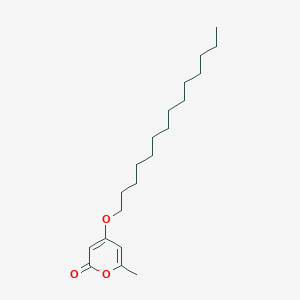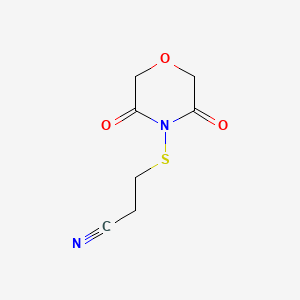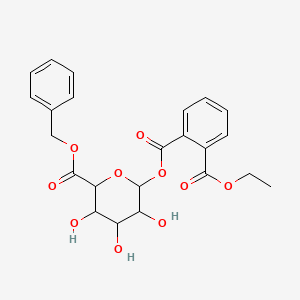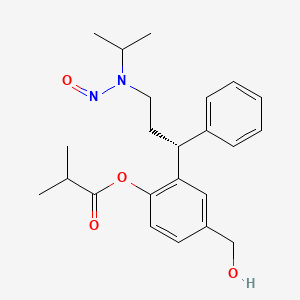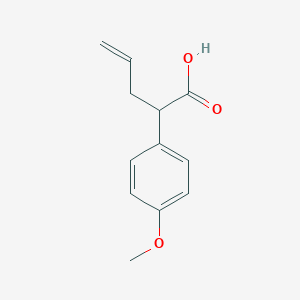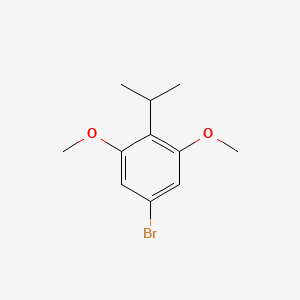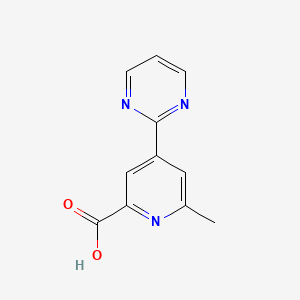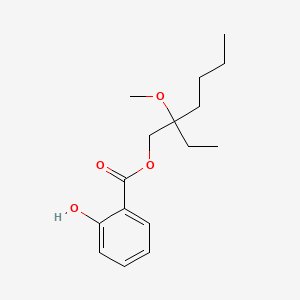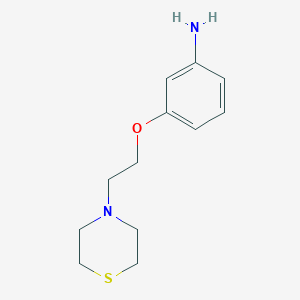
3-(2-Thiomorpholin-4-ylethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Thiomorpholin-4-ylethoxy)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in various fields such as pharmaceuticals, dyes, and agrochemicals. The presence of the thiomorpholine ring in this compound adds unique properties that make it valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thiomorpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution reaction of 3-nitroaniline with 2-chloroethylthiomorpholine under basic conditions. The reaction is followed by the reduction of the nitro group to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-(2-Thiomorpholin-4-ylethoxy)aniline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like Pd/C and H2.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: H2O2, m-CPBA
Reducing Agents: Pd/C, H2
Substitution Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Aniline derivatives
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
科学研究应用
3-(2-Thiomorpholin-4-ylethoxy)aniline has several scientific research applications:
作用机制
The mechanism of action of 3-(2-Thiomorpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
3-(2-Morpholin-4-ylethoxy)aniline: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
4-(2-Thiomorpholin-4-ylethoxy)aniline: Similar structure but with the substituent at the 4-position instead of the 3-position.
Uniqueness
3-(2-Thiomorpholin-4-ylethoxy)aniline is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C12H18N2OS |
|---|---|
分子量 |
238.35 g/mol |
IUPAC 名称 |
3-(2-thiomorpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C12H18N2OS/c13-11-2-1-3-12(10-11)15-7-4-14-5-8-16-9-6-14/h1-3,10H,4-9,13H2 |
InChI 键 |
SUEBGTSCAFNPQU-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1CCOC2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


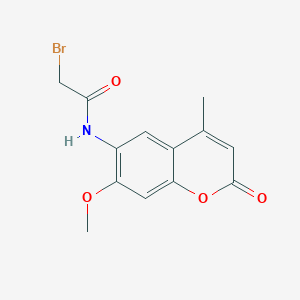
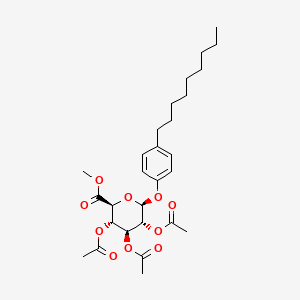
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
